3-Ethoxysulfolane
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Overview
Description
3-Ethoxysulfolane is an organic compound with the molecular formula C6H12O3S. It is a sulfolane derivative, characterized by the presence of an ethoxy group attached to the sulfolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxysulfolane typically involves the reaction of sulfolane with ethylating agents under controlled conditions. One common method is the reaction of sulfolane with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the ethylation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing large reactors and automated systems to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxysulfolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it back to the corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted sulfolane derivatives.
Scientific Research Applications
3-Ethoxysulfolane has diverse applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring polar aprotic solvents.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is employed in the production of specialty chemicals, polymers, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Ethoxysulfolane involves its interaction with molecular targets through its sulfolane ring and ethoxy group. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in drug delivery, it may enhance the solubility and stability of active pharmaceutical ingredients, facilitating their transport across biological membranes .
Comparison with Similar Compounds
Sulfolane: The parent compound, used widely as a solvent in industrial applications.
3-Methylsulfolane: Another derivative with a methyl group instead of an ethoxy group.
3-Butylsulfolane: Contains a butyl group, offering different solubility and reactivity properties
Uniqueness: 3-Ethoxysulfolane is unique due to its ethoxy group, which imparts distinct chemical and physical properties compared to other sulfolane derivatives. This uniqueness makes it valuable in specific applications where its particular reactivity and solubility are advantageous .
Properties
CAS No. |
17200-24-7 |
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Molecular Formula |
C6H12O3S |
Molecular Weight |
164.22 g/mol |
IUPAC Name |
3-ethoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C6H12O3S/c1-2-9-6-3-4-10(7,8)5-6/h6H,2-5H2,1H3 |
InChI Key |
RZHPOELDGBAIIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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